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Compound of Interest

Compound Name:
Ethyl 4-oxo-3H-phthalazin-1-

ylacetate

Cat. No.: B1296492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Ethyl 4-oxo-3H-phthalazin-1-
ylacetate, a heterocyclic compound of significant interest in medicinal chemistry. This

document details its chemical and physical properties, provides a putative synthesis protocol,

and explores its potential biological activities, with a focus on its role as an aldose reductase

inhibitor. The information is presented to support further research and development in the fields

of pharmacology and drug discovery.

Chemical and Physical Properties
Ethyl 4-oxo-3H-phthalazin-1-ylacetate, also known as (4-oxo-3,4-dihydrophthalazin-1-

yl)acetic acid ethyl ester, is a derivative of the phthalazinone scaffold. The fundamental

properties of this compound are summarized below.
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Property Value Reference

CAS Number 25947-13-1

Molecular Formula C₁₂H₁₂N₂O₃

Molecular Weight 232.24 g/mol

IUPAC Name
ethyl 2-(4-oxo-3,4-

dihydrophthalazin-1-yl)acetate

Melting Point

Not available. The

corresponding carboxylic acid,

(4-oxo-3,4-dihydrophthalazin-

1-yl)acetic acid, has a melting

point of 220 °C.

Appearance Data not available

Solubility Data not available

Computed Properties (for the related compound Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-

1-yl)acetate)

Property Value Reference

XLogP3 1.6 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 4 [1]

Synthesis
A detailed experimental protocol for the synthesis of Ethyl 4-oxo-3H-phthalazin-1-ylacetate is

not readily available in the reviewed literature. However, based on the synthesis of analogous

phthalazinone and quinazolinone derivatives, a plausible synthetic route would involve the N-

alkylation of a phthalazinone precursor with an ethyl haloacetate.[2]
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Hypothetical Experimental Protocol:

A potential synthesis could be adapted from the preparation of similar compounds.[2] The

general procedure would likely involve the reaction of 4-oxo-3,4-dihydrophthalazine with ethyl

chloroacetate or ethyl bromoacetate in the presence of a suitable base and solvent.

Reaction: 4-oxo-3,4-dihydrophthalazine + ClCH₂COOC₂H₅ → Ethyl 4-oxo-3H-phthalazin-1-
ylacetate + HCl

Reagents and Conditions:

Starting Material: 4-oxo-3,4-dihydrophthalazine

Alkylating Agent: Ethyl chloroacetate or ethyl bromoacetate

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride

(NaH) would likely be used to deprotonate the phthalazinone nitrogen.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile would be

appropriate to dissolve the reactants and facilitate the reaction.

Temperature: The reaction would likely be carried out at room temperature or with gentle

heating to promote the reaction without causing degradation.

Work-up and Purification:

Upon completion, the reaction mixture would be quenched with water.

The product would then be extracted into an organic solvent such as ethyl acetate.[3]

The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

Purification of the crude product would likely be achieved by column chromatography on

silica gel or by recrystallization from a suitable solvent system.

Caption: Hypothetical workflow for the synthesis of Ethyl 4-oxo-3H-phthalazin-1-ylacetate.
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Spectroscopic Data
Experimental spectroscopic data for Ethyl 4-oxo-3H-phthalazin-1-ylacetate is not currently

available in the public domain. The following are predicted and characteristic spectral features

based on its structure and data from analogous compounds.

3.1. ¹H NMR Spectroscopy (Predicted)

Aromatic Protons (phthalazinone ring): Multiplets in the range of δ 7.5-8.5 ppm.

Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm.

Ethyl Group (-OCH₂CH₃): A quartet around δ 4.2 ppm (methylene) and a triplet around δ 1.3

ppm (methyl).

3.2. ¹³C NMR Spectroscopy (Predicted)

Carbonyl Carbon (C=O, ester): Signal around δ 170 ppm.

Carbonyl Carbon (C=O, phthalazinone): Signal around δ 160 ppm.

Aromatic Carbons: Signals in the range of δ 120-140 ppm.

Methylene Carbon (-CH₂-): Signal around δ 50 ppm.

Ethyl Group (-OCH₂CH₃): Signals around δ 61 ppm (methylene) and δ 14 ppm (methyl).

3.3. Infrared (IR) Spectroscopy (Predicted)

C=O Stretching (ester): Strong absorption band around 1730-1750 cm⁻¹.

C=O Stretching (amide in phthalazinone ring): Strong absorption band around 1660-1680

cm⁻¹.

C-N Stretching: Absorption in the region of 1200-1350 cm⁻¹.

C-O Stretching (ester): Strong absorption in the range of 1000-1300 cm⁻¹.

Aromatic C-H Stretching: Absorption above 3000 cm⁻¹.
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Biological Activity and Signaling Pathway
Phthalazinone derivatives are a well-established class of compounds with a broad spectrum of

biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A

significant and well-documented activity for many phthalazinone derivatives is the inhibition of

the enzyme aldose reductase.[4]

4.1. Aldose Reductase Inhibition and the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose

metabolism.[5][6] Under normoglycemic conditions, this pathway is a minor route for glucose

utilization. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose

through the polyol pathway is significantly increased.[7]

The aldose reductase-catalyzed reduction of glucose to sorbitol, using NADPH as a cofactor, is

the initial step.[8] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The

accumulation of sorbitol leads to osmotic stress, while the increased consumption of NADPH

and the altered NAD+/NADH ratio contribute to oxidative stress, both of which are implicated in

the pathogenesis of diabetic complications like neuropathy, nephropathy, retinopathy, and

cataracts.[5][7]

Inhibitors of aldose reductase, such as certain phthalazinone derivatives, block this first step,

thereby preventing the accumulation of sorbitol and mitigating the downstream pathological

effects.[4]
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Caption: Inhibition of the Polyol Pathway by Ethyl 4-oxo-3H-phthalazin-1-ylacetate.

Conclusion
Ethyl 4-oxo-3H-phthalazin-1-ylacetate is a compound with considerable potential for further

investigation, particularly as an inhibitor of aldose reductase. While experimental data on its

physical and spectroscopic properties are currently limited, its structural similarity to known

biologically active phthalazinones suggests it is a promising candidate for drug development
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efforts targeting diabetic complications and potentially other conditions. This guide provides a

foundational understanding of the compound and a framework for future research, highlighting

the need for empirical validation of its synthesis, properties, and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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